N-(1,3-Benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(4-piperidinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-(PIPERIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-(PIPERIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazole intermediates with the piperidine and chlorophenyl groups using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, leading to the formation of amines or dihydropyrazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer agents.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-(PIPERIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PIPERIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-FLUOROPHENYL)-5-(PIPERIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE
Uniqueness: The presence of the chlorophenyl group in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-(PIPERIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical and biological behavior.
Properties
CAS No. |
1052680-54-2 |
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Molecular Formula |
C23H23ClN4O3 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-piperidin-4-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H23ClN4O3/c24-17-2-4-18(5-3-17)28-22(16-7-9-25-10-8-16)19(13-27-28)23(29)26-12-15-1-6-20-21(11-15)31-14-30-20/h1-6,11,13,16,25H,7-10,12,14H2,(H,26,29) |
InChI Key |
BEUZWCKKRQVSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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